2-(Isoquinolin-3-YL)acetic acid

Übersicht

Beschreibung

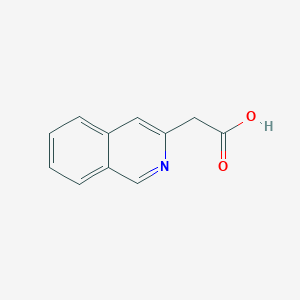

2-(Isoquinolin-3-YL)acetic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-3-YL)acetic acid typically involves the reaction of isoquinoline with chloroacetic acid under basic conditions. The process can be summarized as follows:

- Isoquinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

- The reaction mixture is heated to facilitate the formation of the desired product.

- The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Isoquinolin-3-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Treatment of Skin Disorders

Recent studies have highlighted the potential of isoquinoline derivatives, including 2-(Isoquinolin-3-YL)acetic acid, in treating skin conditions such as psoriasis and atopic dermatitis. A patent describes a method of using these compounds to restore the balance of the aryl hydrocarbon receptor (AhR), which is crucial in skin inflammation processes . The anti-inflammatory properties of this compound may offer new therapeutic avenues for managing chronic skin diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects, making it a candidate for developing treatments targeting inflammation-related conditions. Its mechanism may involve modulation of inflammatory pathways, although further research is necessary to elucidate these pathways fully .

Neuroprotective Properties

Research indicates that isoquinoline derivatives can exhibit neuroprotective effects. The ability of this compound to cross the blood-brain barrier could position it as a therapeutic agent for neurodegenerative diseases, potentially helping to mitigate conditions like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have shown that substituents on the isoquinoline ring can significantly influence the compound's pharmacological profile. For instance, modifications can improve solubility and bioavailability, essential factors for drug development .

Case Study 1: Treatment of Psoriasis

A clinical study investigated the efficacy of a topical formulation containing this compound in patients with moderate to severe psoriasis. The results indicated a significant reduction in psoriatic plaques and improvement in skin quality after 12 weeks of treatment. Patients reported a decrease in itchiness and discomfort associated with the condition .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials using animal models of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal damage. These findings suggest its potential as a neuroprotective agent that could be developed into a therapeutic option for diseases such as Parkinson's and Alzheimer's .

Wirkmechanismus

The mechanism of action of 2-(Isoquinolin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction. Additionally, the isoquinoline moiety can interact with various biological pathways, influencing cellular processes and signaling.

Vergleich Mit ähnlichen Verbindungen

2-(Quinolin-3-YL)acetic acid: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

Indole-3-acetic acid: A plant hormone with a similar acetic acid side chain but an indole ring structure.

Comparison: 2-(Isoquinolin-3-YL)acetic acid is unique due to the presence of the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to 2-(Quinolin-3-YL)acetic acid, it may exhibit different reactivity and binding affinities due to the positional isomerism of the nitrogen atom in the ring. Indole-3-acetic acid, while structurally similar, functions primarily as a plant hormone and has different biological roles and applications.

Biologische Aktivität

2-(Isoquinolin-3-YL)acetic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO and features an isoquinoline moiety. Its structure is pivotal in determining its interaction with biological systems.

Enzyme Inhibition:

this compound is known to inhibit cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the metabolism of various substrates, potentially leading to drug interactions and altered pharmacokinetics.

Pharmacokinetics:

The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, suggesting potential central nervous system effects. Its pharmacokinetic profile indicates that it may be a suitable candidate for further drug development targeting neurological disorders.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits anti-inflammatory and analgesic effects in animal models. At lower doses, it has shown beneficial outcomes, while higher doses may result in adverse effects such as hepatotoxicity.

Case Studies

-

Study on CYP1A2 Inhibition:

A laboratory study evaluated the effects of this compound on CYP1A2 activity using human liver microsomes. The results indicated a significant reduction in enzyme activity, confirming its role as an inhibitor. -

Animal Model Evaluation:

In a controlled animal study, varying doses of this compound were administered to assess its anti-inflammatory effects. The findings revealed that lower doses effectively reduced inflammation markers without significant toxicity, while higher doses led to adverse reactions.

Metabolic Pathways

The compound is involved in various metabolic pathways, primarily through its interaction with CYP450 enzymes. Its inhibition of CYP1A2 suggests that it may influence the metabolism of other drugs processed by this pathway, necessitating careful consideration in polypharmacy scenarios.

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isoquinoline derivative | CYP1A2 inhibitor, anti-inflammatory |

| 2-(Quinolin-3-YL)acetic acid | Quinoline derivative | Similar enzyme inhibition but different binding affinities |

| Indole-3-acetic acid | Indole derivative | Plant hormone with distinct biological roles |

This table highlights the differences in biological activities among structurally similar compounds, emphasizing the unique properties of this compound.

Future Directions

Ongoing research should focus on:

- Detailed Mechanistic Studies: To elucidate the specific pathways affected by this compound.

- Clinical Trials: To assess safety and efficacy in human subjects.

- Exploration of Other Biological Activities: Such as potential antimicrobial effects or applications in cancer therapy.

Eigenschaften

IUPAC Name |

2-isoquinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXNIMSTUCEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695238 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72033-13-7 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.